molecular formula C18H28N2O2S2 B2573825 1-[(3-Methylphenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane CAS No. 2309572-71-0

1-[(3-Methylphenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane

Cat. No. B2573825
CAS RN: 2309572-71-0
M. Wt: 368.55
InChI Key: KWPIQDINLMJJGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Methylphenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound belongs to the class of diazepanes, which are known for their diverse biological activities.

Mechanism Of Action

The mechanism of action of 1-[(3-Methylphenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane involves its interaction with GABA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. This compound enhances the activity of GABA receptors, leading to increased inhibition of neuronal activity and reduced excitability, which can result in anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-[(3-Methylphenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane can modulate the activity of various neurotransmitter systems, including GABA, glutamate, and dopamine, which are involved in the regulation of mood, anxiety, and cognition. This compound has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.

Advantages And Limitations For Lab Experiments

One advantage of using 1-[(3-Methylphenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane in lab experiments is its high potency and specificity for GABA receptors, which allows for precise modulation of neuronal activity. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations may pose challenges for its use in certain experiments.

Future Directions

Future research on 1-[(3-Methylphenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane could focus on its potential applications in the treatment of neurological disorders, such as epilepsy, anxiety disorders, and neurodegenerative diseases. Further studies could also investigate the molecular mechanisms underlying its neuroprotective properties and its effects on other neurotransmitter systems. Additionally, the development of more efficient synthesis methods and analogs of this compound could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 1-[(3-Methylphenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane involves several steps, including the condensation of 3-methylbenzaldehyde and thiourea to form 3-methylbenzylthiourea, which is then reacted with sodium methoxide and sulfonyl chloride to yield the final product. This method has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

1-[(3-Methylphenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane has been extensively studied for its potential applications in medicinal chemistry, particularly as an anticonvulsant and anxiolytic agent. It has also been investigated for its neuroprotective properties and its ability to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.

properties

IUPAC Name

1-[(3-methylphenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2S2/c1-16-4-2-5-17(14-16)15-24(21,22)20-9-3-8-19(10-11-20)18-6-12-23-13-7-18/h2,4-5,14,18H,3,6-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPIQDINLMJJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCCN(CC2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Methylphenyl)methanesulfonyl]-4-(thian-4-yl)-1,4-diazepane

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